molecular formula C15H15ClN2OS B11050347 2-[(2-aminophenyl)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide

2-[(2-aminophenyl)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide

Cat. No.: B11050347
M. Wt: 306.8 g/mol
InChI Key: JITDPFPDSSFJOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-AMINOPHENYL)SULFANYL]-N~1~-(5-CHLORO-2-METHYLPHENYL)ACETAMIDE: is an organic compound with the molecular formula C15H15ClN2OS. This compound is characterized by the presence of an aminophenyl group, a chloromethylphenyl group, and a sulfanyl linkage. It is primarily used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-AMINOPHENYL)SULFANYL]-N~1~-(5-CHLORO-2-METHYLPHENYL)ACETAMIDE typically involves the reaction of 2-aminobenzenethiol with 5-chloro-2-methylphenylacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the nitro group if present, converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology: In biological research, the compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in assays to evaluate its effects on various biological targets.

Medicine: The compound is investigated for its potential therapeutic applications. Its derivatives are explored for their efficacy in treating various diseases, including bacterial infections and cancer.

Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(2-AMINOPHENYL)SULFANYL]-N~1~-(5-CHLORO-2-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets in biological systems. The aminophenyl and chloromethylphenyl groups allow the compound to bind to enzymes and receptors, modulating their activity. The sulfanyl linkage plays a crucial role in the compound’s reactivity and stability.

Comparison with Similar Compounds

  • 2-[(2-AMINOPHENYL)SULFANYL]-N~1~-(2,4-DICHLOROPHENYL)ACETAMIDE
  • 2-[(2-AMINOPHENYL)SULFANYL]-N~1~-(4-METHYLPHENYL)ACETAMIDE
  • 2-[(2-AMINOPHENYL)SULFANYL]-N~1~-(2-NITROPHENYL)ACETAMIDE

Comparison: Compared to its analogs, 2-[(2-AMINOPHENYL)SULFANYL]-N~1~-(5-CHLORO-2-METHYLPHENYL)ACETAMIDE exhibits unique properties due to the presence of the 5-chloro-2-methylphenyl group. This substitution enhances its chemical stability and biological activity, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C15H15ClN2OS

Molecular Weight

306.8 g/mol

IUPAC Name

2-(2-aminophenyl)sulfanyl-N-(5-chloro-2-methylphenyl)acetamide

InChI

InChI=1S/C15H15ClN2OS/c1-10-6-7-11(16)8-13(10)18-15(19)9-20-14-5-3-2-4-12(14)17/h2-8H,9,17H2,1H3,(H,18,19)

InChI Key

JITDPFPDSSFJOT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=CC=CC=C2N

Origin of Product

United States

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